molecular formula C10H13BrO B2836860 2-(4-Bromophenyl)butan-2-ol CAS No. 58977-33-6

2-(4-Bromophenyl)butan-2-ol

Cat. No.: B2836860
CAS No.: 58977-33-6
M. Wt: 229.117
InChI Key: NJHFESJPVIPUEY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO It is a secondary alcohol with a bromine atom attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with ethylmagnesium bromide, followed by hydrolysis to yield the desired product. Another method involves the reduction of 2-(4-bromophenyl)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)butan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-bromophenyl)butan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield 2-(4-bromophenyl)butane using strong reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)butan-2-one

    Reduction: 2-(4-Bromophenyl)butane

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)butan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)butan-2-ol
  • 2-(4-Fluorophenyl)butan-2-ol
  • 2-(4-Methylphenyl)butan-2-ol

Uniqueness

2-(4-Bromophenyl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can significantly influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(4-bromophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFESJPVIPUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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